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Compound of Interest

Compound Name:
trans-N-(3-

Hydroxycyclohexyl)benzamide

CAS No.: 177366-90-4

Cat. No.: B121127 Get Quote

Chemical Identity & Significance
This molecule represents a classic 1,3-disubstituted cyclohexane system.[1] Unlike 1,2- or 1,4-

disubstituted systems where the trans isomer allows for a stable diequatorial (

) conformation, the trans-1,3-disubstitution pattern geometrically mandates that one substituent
must occupy an axial position while the other occupies an equatorial position (in a chair
conformation).

This "stereochemical frustration" makes trans-N-(3-Hydroxycyclohexyl)benzamide an

excellent model system for studying:

A-Value Competition: Determining which functional group (Amide vs. Hydroxyl) dominates

the equatorial preference.[1]

Conformational Locking: Using the bulky benzamide group to lock the ring conformation,

forcing the hydroxyl group into a specific spatial orientation for interaction studies.
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Property Data

IUPAC Name trans-N-(3-hydroxycyclohexyl)benzamide

Molecular Formula

Molecular Weight 219.28 g/mol

Stereochemistry trans-1,3-disubstitution

Key Moiety
Benzamide (Lipophilic/Bulky) + Cyclohexanol

(Polar/H-Bond Donor)

Primary Application
Stereochemical Reference Standard,

Conformational Switch Probe

Conformational Analysis (Mechanism of Action)
The 1,3-Diaxial vs. Axial-Equatorial Dilemma
In cyclohexane stereochemistry, the stability of a conformer is dictated by minimizing 1,3-diaxial

interactions.

cis-1,3 isomer: Can adopt a diequatorial (

) conformation, which is highly stable.[1]

trans-1,3 isomer (Target Molecule): Must adopt an axial-equatorial (

or

) conformation.[1]

Thermodynamic Equilibrium
The molecule exists in equilibrium between two chair conformers.[1] The position of this

equilibrium is determined by the A-values (conformational free energy) of the substituents.

Conformer A: Benzamido (

) / Hydroxyl (
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)[1]

Conformer B: Benzamido (

) / Hydroxyl (

)[1]

Thermodynamic Prediction:

A-value of -OH: ~0.87 kcal/mol[1]

A-value of -NHCOPh (Benzamide): > 1.5 kcal/mol (Estimated; significantly bulkier than -OH).

[1]

Conclusion: The equilibrium strongly favors Conformer A.[1] The bulky benzamide group

anchors itself in the equatorial position to avoid severe 1,3-diaxial steric clashes with ring

hydrogens, forcing the hydroxyl group into the axial position.

Visualization: Conformational Equilibrium
The following diagram illustrates the "ring flip" and the thermodynamic preference.

Conformer A (Major)
Benzamide: Equatorial

Hydroxyl: Axial

Ring Flip
(Energy Barrier)

  K_eq << 1  
Conformer B (Minor)

Benzamide: Axial
Hydroxyl: Equatorial

Steric Driving Force:
Benzamide A-value > Hydroxyl A-value

Click to download full resolution via product page

Caption: Thermodynamic equilibrium of trans-1,3-disubstituted cyclohexane. The bulkier

benzamide group drives the equilibrium toward the equatorial position.

Synthesis Protocol
The synthesis requires a stereoselective route to ensure the trans configuration, as direct

reduction of 3-aminocyclohexanone often yields mixtures favoring the cis isomer. The most

reliable method involves the reduction of
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-enaminoketones followed by Schotten-Baumann benzoylation.[1]

Phase 1: Synthesis of trans-3-Aminocyclohexanol
Reference: Montoya-Balbás et al., Molecules 2012 [1].[1]

Enamine Formation: React 1,3-cyclohexanedione with benzylamine in refluxing toluene

(Dean-Stark trap) to form the

-enaminoketone.[1]

Reduction: Treat the enaminoketone with Sodium (Na) in a mixture of THF/Isopropanol.

Note: This dissolving metal reduction is crucial.[1] Unlike catalytic hydrogenation (which

favors cis), thermodynamic control or specific radical mechanisms in this protocol enhance

the yield of the trans amine.

Purification: The product is a mixture. Separate the trans-3-aminocyclohexanol from the cis

isomer using column chromatography (Eluent: DCM/MeOH/NH

OH).

Phase 2: N-Benzoylation
Standard Schotten-Baumann Protocol.[1]

Setup: Dissolve pure trans-3-aminocyclohexanol (1.0 eq) in DCM.

Base Addition: Add Triethylamine (TEA, 2.0 eq) or aqueous NaOH (if using biphasic

conditions).

Acylation: Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.

Critical Control: Maintain low temperature to prevent O-acylation (ester formation).[1] The

amine is more nucleophilic, but O-acylation is a risk at higher temperatures.[1]

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine)

and saturated NaHCO

.[1]
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Recrystallization: Recrystallize from Ethanol/Water to obtain pure trans-N-(3-
hydroxycyclohexyl)benzamide.[1]

Visualization: Synthesis Workflow

1,3-Cyclohexanedione

β-Enaminoketone

Benzylamine, Toluene
Reflux (-H2O)

trans-3-Aminocyclohexanol
(Key Intermediate)

Na, THF/iPrOH
(Dissolving Metal Reduction)

trans-N-(3-Hydroxycyclohexyl)benzamide

Benzoyl Chloride, Et3N
DCM, 0°C

Click to download full resolution via product page

Caption: Step-wise synthetic route emphasizing the stereoselective reduction of the

enaminoketone intermediate.

Structural Characterization Data[1][3][5][6][7][8][9]
When validating the synthesized compound, the following NMR signatures confirm the trans-

1,3 geometry (specifically the axial/equatorial proton relationships).
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Spectroscopic Feature Expected Signal Interpretation

H1 Proton (Geminal to Amide)

Multiplet (

or

),

~3.8-4.0 ppm

Large coupling constant (

Hz) indicates Axial-Axial

coupling with H2/H6.[1] This

confirms the H1 proton is Axial

(so the Benzamide group is

Equatorial).

H3 Proton (Geminal to OH)

Narrow multiplet (

or

),

~3.6 ppm

Small coupling constants (

Hz) indicate Equatorial-

Axial/Equatorial coupling. This

confirms the H3 proton is

Equatorial (so the Hydroxyl

group is Axial).[2]

C-13 NMR Distinct shifts for C1 vs C3

C3 (bearing axial OH) will be

shielded (shifted upfield)

relative to an equatorial isomer

due to

-gauche interactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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